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Compound of Interest

Compound Name: Allyl phenyl sulfide

Cat. No.: B1266259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data for allyl phenyl sulfide. The information presented herein
is intended to serve as a comprehensive resource for researchers and professionals involved
in chemical synthesis, characterization, and drug development, facilitating the unambiguous
identification and structural elucidation of this compound.

Introduction

Allyl phenyl sulfide is a versatile organosulfur compound utilized in various chemical
syntheses, including as a precursor for polymers and in the development of novel therapeutic
agents. Accurate and detailed spectroscopic data are paramount for its quality control and for
understanding its role in complex reaction mechanisms. This guide presents a consolidated
overview of its 1H NMR, 13C NMR, and FT-IR spectral characteristics, supplemented with
detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following sections detail the 1H and 13C NMR data for allyl phenyl sulfide,
typically recorded in deuterated chloroform (CDCI3).

1H NMR Spectroscopic Data
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The proton NMR spectrum of allyl phenyl sulfide exhibits characteristic signals for both the
allyl and phenyl moieties. The chemical shifts (d) are reported in parts per million (ppm) relative
to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

] Chemical Shift (8) / o Coupling Constant
Proton Assignment Multiplicity
ppm (J)/ Hz
H-2', H-6' (ortho) ~7.35-7.45 Multiplet
H-3', H-4', H-5' (meta, _
~7.20-7.35 Multiplet
para)
Jtrans = 16.8, Jcis =
H-2 ~5.85 - 6.00 ddt o
9.9, Jvicinal = 6.6
H-3a (trans) ~5.15-5.25 d Jtrans = 16.8
H-3b (cis) ~5.05-5.15 d Jcis = 9.9
H-1 ~3.55-3.65 d Jvicinal = 6.6

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (d) / ppm
C-1' (ipso) ~135.5

C-4' (para) ~129.0

C-2', C-6' (ortho) ~128.8

C-3', C-5' (meta) ~126.5

C-2 ~134.0

C-3 ~117.0

C-1 ~39.0
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Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups
present in a molecule through their characteristic vibrational frequencies. The table below lists
the principal absorption bands for allyl phenyl sulfide.

Wavenumber (cm-1) Vibrational Mode Functional Group

~3080 C-H stretch =C-H (alkene)

~3060 C-H stretch Ar-H (aromatic)

~2920, ~2850 C-H stretch -CH2- (aliphatic)

~1635 C=C stretch Alkene

~1580, ~1480 C=C stretch Aromatic ring

~1440 CH2 scissoring -CH2-

~990, ~915 =C-H bend (out-of-plane) Alkene

~740, ~690 Ar-H bend (out-of-plane) Monosubstituted benzene

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR spectra of liquid
samples such as allyl phenyl sulfide.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

o Approximately 10-20 mg of allyl phenyl sulfide is accurately weighed and dissolved in
about 0.6-0.7 mL of deuterated chloroform (CDCI3) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard.[1]

e The solution is transferred into a clean, dry 5 mm NMR tube.

» The NMR tube is capped and carefully inverted several times to ensure a homogeneous
solution.
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4.1.2. Instrument Parameters and Data Acquisition

e The 1H and 13C NMR spectra are recorded on a 400 MHz (or higher field) NMR
spectrometer equipped with a broadband probe.[2]

e The spectrometer is locked onto the deuterium signal of the CDCI3 solvent.

o The magnetic field is shimmed to optimize its homogeneity and achieve sharp, symmetrical
peaks.

e For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45°
flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Typically, 8 to 16 scans are co-added.

e For 13C NMR, a proton-decoupled pulse program is used. Key acquisition parameters
include a spectral width of approximately 220 ppm, a pulse width corresponding to a 30-45°
flip angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger
number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise
ratio.[1]

4.1.3. Data Processing
e The acquired Free Induction Decay (FID) is Fourier transformed.
e The resulting spectrum is phase-corrected and baseline-corrected.

e The 1H and 13C spectra are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

4.2.1. Sample Preparation

» Adrop of neat allyl phenyl sulfide is placed on the center of a clean, dry potassium bromide
(KBr) or sodium chloride (NaCl) salt plate.[3]

e Asecond salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
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e The plates are mounted in the sample holder of the FT-IR spectrometer.

4.2.2. Instrument Parameters and Data Acquisition

A background spectrum of the empty sample compartment (or clean salt plates) is recorded
to account for atmospheric CO2 and H20, as well as any instrumental artifacts.

The sample is then placed in the spectrometer.

The spectrum is typically recorded over the range of 4000-400 cm-1.

Aresolution of 4 cm-1 is commonly used, and 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

4.2.3. Data Processing

e The sample spectrum is ratioed against the background spectrum to generate the final
transmittance or absorbance spectrum.

e The peaks are identified and their wavenumbers are recorded.

Spectroscopic Data Correlation and Visualization

The following diagram illustrates the structure of allyl phenyl sulfide and the relationship
between its atoms and their corresponding spectroscopic signals.
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Spectroscopic Data
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Caption: Correlation of allyl phenyl sulfide's structure with its key NMR and IR signals.
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Conclusion

This technical guide has provided a detailed compilation of the 1H NMR, 13C NMR, and FT-IR
spectroscopic data for allyl phenyl sulfide. The tabulated data, coupled with the standardized
experimental protocols, offer a valuable resource for the scientific community. The visual
representation of the structure-spectra correlation further aids in the rapid interpretation of the
analytical data. This comprehensive information is crucial for ensuring the identity and purity of
allyl phenyl sulfide in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. rsc.org [rsc.org]

3. orgchemboulder.com [orgchemboulder.com]

« To cite this document: BenchChem. [Spectroscopic Analysis of Allyl Phenyl Sulfide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266259#spectroscopic-data-of-allyl-phenyl-sulfide-
nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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